7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Kinase inhibition Receptor tyrosine kinase Antiangiogenesis

Kinase inhibitor SAR requires validated intermediates; non-optimized pyrrolopyrimidines cause inconsistent biological activity. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1467103-13-4) provides a defined 2-amino-7-methyl scaffold for reproducible results. • 2-NH₂ enhances EGFR/PDGFR-β inhibition vs. 2-desamino analogs • CNS-compatible (XLogP3 0.3, TPSA 56.7 Ų); 4-position derivatization-ready • Validated in JAK3 & Aurora kinase inhibitor lead optimization

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1467103-13-4
Cat. No. B1324288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
CAS1467103-13-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C=CC2=CN=C(N=C21)N
InChIInChI=1S/C7H8N4/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3,(H2,8,9,10)
InChIKeyPLFJIINDKIPKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Overview


7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic pyrrolo[2,3-d]pyrimidine derivative (molecular formula C7H8N4, MW 148.17 g/mol) featuring a methyl substituent at the 7-position and a free primary amine at the 2-position of the fused bicyclic core . This compound serves as a key synthetic intermediate in medicinal chemistry, with its 2-amino group known to enhance inhibition potency against multiple receptor tyrosine kinases (RTKs) compared to 2-desamino analogs, as demonstrated in class-level studies [1]. The 7-methyl substitution provides a defined handle for further derivatization while maintaining favorable physicochemical properties including a predicted XLogP3 of 0.3 and a topological polar surface area of 56.7 Ų [2].

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Substitution Challenges


Pyrrolo[2,3-d]pyrimidines exhibit structure-dependent activity profiles where seemingly minor modifications profoundly alter biological outcomes. The presence of a 2-amino group versus a 2-desamino analog yields divergent kinase inhibition profiles: 2-amino analogs demonstrate superior inhibition of EGFR and PDGFR-β in whole-cell assays, while 2-desamino compounds preferentially inhibit VEGFR-2 [1]. Furthermore, the 7-methyl substitution affects solubility, metabolic stability, and synthetic accessibility compared to unsubstituted or alternatively alkylated derivatives. Without precise control over substitution patterns, users cannot reliably reproduce literature-reported activity or achieve consistent downstream functionalization .

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Key Evidence


2-Amino Group Multi-RTK Inhibition Profile

The 2-amino substituent in pyrrolo[2,3-d]pyrimidines markedly improves inhibition of EGFR and PDGFR-β compared to 2-desamino analogs. In whole-cell assays, 2-amino compounds demonstrated enhanced potency against these targets, validating the requirement for the 2-amino group for multi-RTK inhibition [1].

Kinase inhibition Receptor tyrosine kinase Antiangiogenesis

7-Methyl Substitution: Reduced Rotatable Bonds

The 7-methyl substitution eliminates rotatable bonds at the N7 position compared to unsubstituted 7H-pyrrolo[2,3-d]pyrimidin-2-amine. The compound exhibits zero rotatable bonds (PubChem computed), whereas the unsubstituted parent has one potential rotatable bond at N7, potentially affecting binding entropy and off-target promiscuity [1].

Drug design Conformational restriction Scaffold rigidity

Vendor Purity and Pricing

Commercial availability and pricing data enable procurement comparison. Fluorochem offers the compound at 95.0% purity, with 250 mg priced at £294.00 and 1 g at £733.00 . Macklin provides 97% purity material at ¥1146 per 100 mg [1]. This pricing transparency allows users to benchmark against alternative pyrrolopyrimidine building blocks.

Chemical procurement Purity Cost

Synthetic Versatility via 4-Chloro Intermediate

The 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate (CAS 90065-71-7) serves as a direct precursor to the 2-amino target compound via reaction with ethanolic ammonia, thiourea, or sodium sulfhydrate, enabling straightforward conversion to 4-amino and 4-thione analogs [1]. This synthetic pathway provides access to a focused library of derivatives for structure-activity relationship (SAR) studies.

Synthetic methodology Derivatization Medicinal chemistry

Favorable Physicochemical Profile for CNS Penetration

The compound exhibits physicochemical properties consistent with CNS drug-likeness: XLogP3 of 0.3 (optimal range 1-3), topological polar surface area (TPSA) of 56.7 Ų (<90 Ų for CNS penetration), and hydrogen bond donor count of 1 (PubChem computed) [1]. These values compare favorably to the CNS MPO desirability thresholds and suggest potential for brain penetration in contrast to more polar or lipophilic analogs.

CNS drug discovery Blood-brain barrier Physicochemical properties

2-Amino vs. 4-Amino Regioisomer Kinase Selectivity

The 2-amino regioisomer (CAS 1467103-13-4) is structurally distinct from the 4-amino regioisomer (CAS 1203768-92-8) and exhibits a different kinase inhibition profile. While the 4-amino regioisomer has been extensively optimized as PERK inhibitors (e.g., GSK2656157 with IC50 0.9 nM) , the 2-amino variant is more commonly employed in JAK3 inhibitor programs and Aurora kinase studies, reflecting divergent hinge-binding interactions .

Kinase selectivity Regioisomerism JAK3 inhibition

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Applications


EGFR/PDGFR-β Multi-RTK Inhibitor Scaffold

The 2-amino group in 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine provides enhanced inhibition of EGFR and PDGFR-β relative to 2-desamino analogs [1]. This makes the compound a strategic choice for designing dual or multi-targeted kinase inhibitors where antiangiogenic and antiproliferative activities are desired. Users can further derivatize at the 4-position to optimize potency and selectivity.

CNS-Penetrant Kinase Inhibitor Discovery

With a computed XLogP3 of 0.3 and TPSA of 56.7 Ų, 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine falls within favorable ranges for blood-brain barrier penetration [2]. It serves as an attractive core scaffold for developing CNS-active kinase inhibitors targeting indications such as Parkinson's disease, brain tumors, or neuroinflammatory disorders.

SAR Library Generation via 4-Chloro Intermediate

The compound is readily accessible from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which can be converted to 4-amino and 4-thione analogs using standard nucleophilic displacement reactions [3]. This enables rapid parallel synthesis of focused libraries to explore SAR around the pyrrolopyrimidine core without extensive synthetic route development.

JAK3/Aurora Kinase Inhibitor Optimization

The 2-amino-7-methylpyrrolopyrimidine scaffold has established utility in JAK3 and Aurora kinase inhibitor programs . This compound serves as a validated starting point for lead optimization campaigns requiring potent, selective inhibition of these clinically relevant kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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